molecular formula C49H70N14O12S2 B1213051 Dptyr(Me)avp CAS No. 67269-08-3

Dptyr(Me)avp

Cat. No. B1213051
CAS RN: 67269-08-3
M. Wt: 1111.3 g/mol
InChI Key: HNOGCDKPALYUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Dptyr(Me)avp” is also known as “d[Pen1,Tyr(Me)2]AVP”. It is a chemical compound and a type of chemical entity .


Synthesis Analysis

“Dptyr(Me)avp” and its analogues were synthesized by the solid-phase method . They were assayed for vasopressor, antidiuretic, and oxytocic activities . The synthesis of these compounds is part of a program attempting to design and synthesize antagonists of the vasopressor response to arginine-vasopressin (AVP) .

Scientific Research Applications

Behavioral Studies

“Dptyr(Me)avp” has been used in behavioral studies, particularly in examining locomotor activity and performance in multiple-schedule operant conflict tests . It has been found that “Dptyr(Me)avp” can influence these behaviors, but does not produce sedative-like actions .

Interaction with Vasopressin

“Dptyr(Me)avp” has been studied for its interaction with vasopressin, a hormone that plays a key role in maintaining the body’s internal balance of water and salts . It has been found that “Dptyr(Me)avp” can reverse the effects of centrally administered vasopressin .

Adrenocorticotropin Release

“Dptyr(Me)avp” has been used in studies examining the release of adrenocorticotropin, a hormone that stimulates the adrenal glands to produce cortisol . It has been found that “Dptyr(Me)avp” can inhibit the ACTH-releasing effects of vasopressin .

Interaction with Corticotropin-Releasing Factor

“Dptyr(Me)avp” has been studied for its interaction with corticotropin-releasing factor (CRF), a hormone that plays a key role in the body’s response to stress . It has been found that “Dptyr(Me)avp” can inhibit the CRF-potentiating effects of vasopressin .

Vasopressin Receptor Antagonism

“Dptyr(Me)avp” has been studied as a vasopressin V1B receptor antagonist . As an antagonist, it blocks the action of vasopressin at the V1B receptor, which could have potential therapeutic applications .

Potential Therapeutic Applications

Given its role as a vasopressin V1B receptor antagonist, “Dptyr(Me)avp” may have potential therapeutic applications. For instance, it could be used in the treatment of conditions related to vasopressin, such as certain psychiatric disorders .

Mechanism of Action

Target of Action

Dptyr(Me)avp, a synthetic analogue of Arginine Vasopressin (AVP), primarily targets the vasopressin receptors . Vasopressin receptors are classified into two types: V1 and V2 . The V1 receptors are associated with vasoconstriction, while the V2 receptors are linked to diuresis .

Mode of Action

Dptyr(Me)avp acts as an antagonist for the vasopressin receptors . It has been shown to reverse the effects of centrally administered AVP, but only when injected centrally in doses sufficient to reverse the peripheral pressor effects of the same doses . This suggests that Dptyr(Me)avp can modulate the activity of vasopressin receptors, thereby influencing the physiological actions of AVP.

Biochemical Pathways

It is known that avp, the natural ligand for the vasopressin receptors, plays a crucial role in various physiological processes, including water balance, blood pressure regulation, and stress response . By acting as an antagonist for the vasopressin receptors, Dptyr(Me)avp can potentially influence these pathways.

Pharmacokinetics

It is known that the compound can be administered centrally to exert its effects

Result of Action

Dptyr(Me)avp has been shown to inhibit the ACTH-releasing and CRF-potentiating effects of both AVP and its antidiuretic analog . This suggests that Dptyr(Me)avp can modulate the physiological responses to stress.

Action Environment

The action of Dptyr(Me)avp can be influenced by various environmental factors. For instance, it has been shown that the compound’s effects on behavior can be influenced by osmotic challenges . Furthermore, the compound’s efficacy may also be affected by the physiological state of the individual, such as their stress levels .

Future Directions

“Dptyr(Me)avp” and its analogues are potentially useful as pharmacological tools for studies on the cardiovascular roles of AVP . They may also be useful in studies on the role(s) of AVP in the V1b-receptor-mediated release of ACTH from corticotrophs .

properties

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-methoxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H70N14O12S2/c1-49(2)24-40(67)57-32(22-28-13-15-29(75-3)16-14-28)43(70)60-33(21-27-9-5-4-6-10-27)44(71)58-31(17-18-37(50)64)42(69)61-34(23-38(51)65)45(72)62-35(26-76-77-49)47(74)63-20-8-12-36(63)46(73)59-30(11-7-19-55-48(53)54)41(68)56-25-39(52)66/h4-6,9-10,13-16,30-36H,7-8,11-12,17-26H2,1-3H3,(H2,50,64)(H2,51,65)(H2,52,66)(H,56,68)(H,57,67)(H,58,71)(H,59,73)(H,60,70)(H,61,69)(H,62,72)(H4,53,54,55)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOGCDKPALYUIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H70N14O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1111.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dptyr(Me)avp

CAS RN

67269-08-3
Record name Argipressin, deaminopenicillamine(1)-O-methyl-tyr(2)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067269083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [deamino-Pen1, O-Me-Tyr2, Arg8]-Vasopressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dptyr(Me)avp
Reactant of Route 2
Dptyr(Me)avp
Reactant of Route 3
Dptyr(Me)avp
Reactant of Route 4
Dptyr(Me)avp
Reactant of Route 5
Dptyr(Me)avp
Reactant of Route 6
Dptyr(Me)avp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.